Product packaging for Ferristatin II(Cat. No.:)

Ferristatin II

Cat. No.: B1232241
M. Wt: 781.7 g/mol
InChI Key: OLVNAWLXZDRGPL-RXQMZGKISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ferristatin II (also known as NSC8679 and Direct Black 38) is a small molecule iron transport inhibitor that specifically promotes the internalization and lysosomal degradation of Transferrin Receptor-1 (TfR1) . This activity occurs through a nystatin-sensitive, lipid raft-mediated pathway, which is distinct from the constitutive clathrin-mediated endocytosis of TfR1, and can be blocked by the presence of holotransferrin . By downregulating TfR1, this compound acts as a potent inhibitor of transferrin-mediated iron delivery, leading to reduced cellular iron uptake . A key consequence of this compound administration in vivo is the induction of hypoferremia, characterized by significantly decreased serum iron and transferrin saturation . This effect is linked to the observed upregulation of hepatic hepcidin expression, the master regulator of systemic iron homeostasis . Reporter gene assays indicate that this compound can synergize with both BMP6 and IL-6 to enhance hepcidin promoter activity, potentially through a novel pathway that is independent of canonical Smad or Stat3 signaling . Beyond its classical role in iron metabolism, emerging research highlights this compound as a promising compound for investigating ferroptosis, an iron-dependent form of non-apoptotic cell death. It has been shown to exert protective effects in models of traumatic brain injury and intervertebral disc degeneration by suppressing ferroptosis, likely through its inhibition of cellular iron uptake . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H25N9Na2O7S2 B1232241 Ferristatin II

Properties

Molecular Formula

C34H25N9Na2O7S2

Molecular Weight

781.7 g/mol

IUPAC Name

disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;;

InChI Key

OLVNAWLXZDRGPL-RXQMZGKISA-L

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

ferristatin II
NSC8679

Origin of Product

United States

Mechanisms of Action of Ferristatin Ii

Modulation of Transferrin Receptor 1 (TfR1) Dynamics

Ferristatin II exerts its effects by directly impacting the lifecycle of TfR1, a key protein responsible for importing iron-bound transferrin into the cell. nih.govmdpi.com

Induction of TfR1 Degradation

The core of this compound's activity is its ability to induce the degradation of TfR1. nih.govmdpi.comresearchgate.netnih.gov This process is time-dependent, with studies showing a significant loss of TfR1 protein within hours of treatment. For instance, treatment of HeLa cells with 50 µM this compound resulted in the loss of approximately 60–70% of the receptors within 4 hours. plos.org This degradation is not a general effect on all cellular proteins, as this compound does not cause the degradation of Transferrin Receptor 2 (TfR2) or the HFE protein. nih.govnih.gov The degradation process is sensitive to inhibitors like bafilomycin A1, which suggests that it occurs within the acidic environment of lysosomes. plos.org

The degradation of TfR1 induced by this compound proceeds through a specific cellular pathway involving lipid rafts. nih.govmdpi.comresearchgate.netnih.gov Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. The process is sensitive to nystatin (B1677061), a compound that disrupts lipid rafts by binding to cholesterol. probechem.comnih.govplos.org When cells are treated with nystatin, the degradative effect of this compound on TfR1 is antagonized, confirming the necessity of intact lipid rafts for this pathway. plos.org This mechanism is distinct from the typical pathway for TfR1 endocytosis. nih.gov

Notably, the this compound-induced degradation of TfR1 is independent of the classical clathrin-mediated endocytosis pathway. nih.govmdpi.comresearchgate.netnih.govuniprot.org Clathrin-mediated endocytosis is the primary mechanism by which cells internalize many receptors, including TfR1 for its normal iron uptake and recycling functions. nih.govpnas.org However, studies have shown that even when clathrin function is knocked down, this compound can still induce TfR1 degradation. nih.gov This provides strong evidence that this compound shunts TfR1 into an alternative, clathrin-independent internalization and degradation route. nih.govuniprot.org

The presence of holo-transferrin (Tf), the iron-bound form of transferrin, can block the degradation of TfR1 induced by this compound. nih.govresearchgate.netnih.gov While TfR1 constitutively undergoes clathrin-mediated endocytosis regardless of whether it is bound to its ligand, the antagonistic effect of holo-transferrin on this compound's action is dependent on this binding. nih.govnih.gov

The interference by holo-transferrin is not a non-specific effect. nih.gov Studies using a mutant form of TfR1, G647A TfR1, which is incapable of binding to transferrin, have demonstrated this specificity. nih.govresearchgate.netnih.gov In cells expressing this mutant receptor, holo-transferrin fails to block the degradation induced by this compound. nih.gov This suggests that the binding of holo-transferrin to its receptor either physically obstructs the binding site of this compound or induces a conformational change in TfR1 that prevents the drug's activity. nih.govplos.org

Research Findings on this compound's Mechanism of Action

FindingDescriptionCell/System UsedKey Result
TfR1 Degradation Time-dependent loss of TfR1 protein upon treatment with this compound.HeLa cells~60-70% reduction in TfR1 after 4 hours with 50 µM this compound. plos.org
Pathway Specificity Degradation is sensitive to nystatin but independent of clathrin.HeLa cells, TRVb1 cellsNystatin antagonizes degradation; clathrin knockdown has no effect. nih.gov
Ligand Interference Holo-transferrin blocks this compound-induced TfR1 degradation.HeLa cellsDegradation is inhibited in the presence of holo-transferrin. nih.gov
Ligand Binding Interference by holo-transferrin requires its binding to TfR1.Cells expressing wild-type vs. G647A TfR1 mutantHolo-Tf does not block degradation of the non-binding G647A mutant. nih.gov

Specificity of Receptor Degradation

Lack of Degradation of Transferrin Receptor 2 (TfR2)

Research has shown that while this compound effectively promotes the degradation of TfR1, it does not have the same effect on its close homolog, Transferrin Receptor 2 (TfR2). plos.orgnih.govphysiology.org In studies using Hep3B cells that stably express TfR2, treatment with this compound resulted in the degradation of endogenous TfR1, but the levels of TfR2 remained unchanged. plos.orgresearchgate.net This distinction in the sensitivity of the two receptors to this compound highlights a key structural or functional difference between them. plos.orgsemanticscholar.org The selective degradation of TfR1 suggests that this compound may directly interact with this receptor. nih.govphysiology.org

Lack of Degradation of Hemochromatosis Protein (HFE)

Similarly, this compound does not induce the degradation of the hemochromatosis protein (HFE). nih.govnih.govphysiology.orgresearchgate.net HFE is known to bind to TfR1 at the cell surface. plos.orgnih.gov It is hypothesized that by inducing the degradation of TfR1, this compound liberates HFE. plos.orgsemanticscholar.orgnih.gov This released HFE is then free to interact with TfR2, initiating a signaling cascade that leads to the synthesis of hepcidin (B1576463), a key regulator of iron homeostasis. plos.orgsemanticscholar.orgnih.gov This proposed mechanism is supported by the observation that this compound treatment leads to increased hepcidin expression. semanticscholar.orgnih.gov

Inhibition of Iron Transport Mechanisms

This compound interferes with iron transport through two primary mechanisms: attenuating the uptake of iron mediated by transferrin and inducing the internalization of a key iron transporter from the cell surface.

Attenuation of Transferrin-Mediated Iron Uptake

This compound has been identified as an inhibitor of transferrin-mediated iron delivery. nih.govphysiology.orgphysiology.orgresearchgate.net It achieves this by promoting the degradation of TfR1. plos.orgnih.govphysiology.orgresearchgate.netnih.govuniprot.orgresearchgate.netnih.govmdpi.com The loss of these receptors from the cell surface directly correlates with a reduction in the cell's ability to take up iron bound to transferrin. plos.orgsemanticscholar.org Studies have demonstrated a dose-dependent inhibition of cellular iron uptake in the presence of this compound, with a corresponding decrease in TfR1 levels. plos.org For instance, in HeLa cells, approximately 60-70% of TfR1 receptors were lost after four hours of treatment with 50 µM this compound. plos.org This degradation of TfR1 occurs through a nystatin-sensitive lipid raft pathway, which is distinct from the typical clathrin-mediated endocytosis pathway used by the transferrin receptor. plos.orgnih.govnih.gov Interestingly, the presence of transferrin can block the degradation of TfR1 induced by this compound, suggesting that ligand binding to the receptor interferes with the drug's activity. plos.orgnih.gov

Internalization of Divalent Metal Transporter 1 (DMT1) from the Plasma Membrane

In addition to its effects on TfR1, this compound also impacts the Divalent Metal Transporter 1 (DMT1), a crucial protein for the intestinal absorption of dietary iron. plos.orgnih.govuniprot.orgresearchgate.net this compound treatment leads to the internalization of DMT1 from the plasma membrane. nih.govuniprot.orgresearchgate.netutwente.nlresearcher.life This action effectively reduces the amount of DMT1 available on the cell surface to import iron into the cytosol, thereby attenuating iron uptake. nih.govuniprot.orgresearchgate.net This internalization of DMT1 appears to occur through a clathrin-independent pathway. nih.govuniprot.org

A key distinction in the mechanism of this compound's action on DMT1 compared to TfR1 is that the internalization of DMT1 is non-degradative. nih.govuniprot.orgresearchgate.netresearcher.life While this compound promotes the degradation of TfR1, it only causes the internalization of DMT1 from the plasma membrane without leading to its breakdown. nih.govuniprot.orgresearchgate.netresearcher.life This suggests a different trafficking fate for DMT1 following its this compound-induced internalization compared to TfR1.

Table 1: Effects of this compound on Key Iron Homeostasis Proteins

Protein Effect of this compound Pathway Reference
Transferrin Receptor 1 (TfR1) Degradation Nystatin-sensitive lipid raft pathway plos.orgnih.govnih.gov
Transferrin Receptor 2 (TfR2) No degradation N/A plos.orgnih.govphysiology.org
Hemochromatosis Protein (HFE) No degradation N/A nih.govnih.govphysiology.orgresearchgate.net

| Divalent Metal Transporter 1 (DMT1) | Internalization from plasma membrane (non-degradative) | Clathrin-independent pathway | nih.govuniprot.orgresearchgate.netresearcher.life |

Table 2: Compound Names Mentioned

Compound Name
Bafilomycin A1
Dynasore
Ferristatin
This compound
Hepcidin
Nystatin
Non-Degradative Nature of DMT1 Internalization

Signaling Pathway Modulation

Regulation of Hepcidin Gene Expression

This compound is a significant modulator of iron homeostasis through its ability to regulate the expression of hepcidin, the master regulatory hormone of systemic iron levels. nih.govphysiology.orgnih.gov Studies have demonstrated that this compound treatment leads to a substantial increase in hepatic hepcidin expression both in vivo in rat models and in vitro in hepatocellular carcinoma cell lines. nih.govnih.govresearchgate.net This upregulation of hepcidin is a key factor in the physiological effects observed following administration of the compound. plos.org

A paradoxical effect of this compound administration is the simultaneous induction of hypoferremia (low serum iron) and the upregulation of hepatic hepcidin. plos.orgnih.gov Typically, hepcidin expression is decreased during iron deficiency to allow for greater iron absorption and mobilization. However, treatment with this compound disrupts this normal regulatory feedback loop.

In rats treated with this compound, a significant decrease in serum iron and transferrin saturation is observed. nih.govplos.org Despite the low iron levels in the blood, hepatic hepcidin mRNA levels were found to be increased by approximately four- to nine-fold. nih.govplos.org This elevated hepcidin level explains the observed hypoferremia, as hepcidin induces the degradation of the iron exporter ferroportin, thereby blocking dietary iron absorption and the release of iron from stores. plos.org This action is consistent with findings of reduced intestinal iron uptake and increased splenic iron levels in treated rats, without a change in liver non-heme iron content. nih.govplos.org

ParameterEffect of this compound TreatmentReference
Serum IronSignificant Decrease nih.govplos.org
Transferrin SaturationSignificant Decrease nih.govplos.org
Hepatic Hepcidin mRNA~4- to 9-fold Increase nih.govplos.org
Splenic Iron LevelsIncrease nih.gov
Liver Non-Heme IronNo significant change plos.org

The mechanism by which this compound upregulates hepcidin, even in a state of low serum iron, involves its specific action on transferrin receptors and the hereditary hemochromatosis protein (HFE). This compound selectively induces the degradation of Transferrin Receptor 1 (TfR1) but does not degrade Transferrin Receptor 2 (TfR2) or HFE. plos.orgresearchgate.net

Under normal high-iron conditions, iron-saturated transferrin binds to TfR1, causing the release of HFE. plos.orgnih.gov Liberated HFE is then free to interact with TfR2, initiating a signaling cascade that increases hepcidin production. plos.orgphysiology.org this compound mimics this effect, but through a different initial trigger. By inducing the degradation of TfR1, this compound liberates HFE from its association with the receptor. plos.org This release allows HFE to bind to TfR2, which in turn promotes hepcidin synthesis, apparently independent of iron levels. plos.org This model explains how this compound can induce hepcidin expression despite causing systemic hypoferremia. plos.org

The regulation of hepcidin is complex, involving multiple signaling pathways. The Bone Morphogenetic Protein 6 (BMP6)-SMAD signaling pathway is a key regulator of hepcidin transcription. nih.govphysiology.org Research has shown that this compound acts synergistically with BMP6 to enhance hepcidin expression. nih.govnih.gov

In in vitro studies using a luciferase reporter gene under the control of the hepcidin promoter, this compound alone did not significantly induce reporter expression. nih.gov However, when combined with BMP6, a strong synergistic increase in luciferase activity was observed. nih.gov This suggests that while this compound may not directly activate the SMAD signaling pathway, it enhances the cell's response to BMP6, leading to a more robust induction of hepcidin. nih.govphysiology.orgphysiology.org Interestingly, in rats treated with this compound, the transcript levels of BMP6 and the downstream SMAD target, Smad7, were actually reduced, indicating that the synergy observed in vitro may involve a novel pathway for hepcidin regulation rather than direct activation of SMAD signaling. nih.govresearchgate.net

Inflammation is another powerful stimulus for hepcidin production, primarily mediated by the cytokine Interleukin-6 (IL-6) through the JAK-STAT3 signaling pathway. mdpi.com this compound also demonstrates a synergistic relationship with IL-6 in promoting hepcidin expression. nih.govnih.gov

Similar to the findings with BMP6, reporter gene assays showed that while IL-6 or this compound alone had minimal effect, their combination led to a synergistic activation of the hepcidin promoter. nih.govphysiology.org The most dramatic effect was seen when this compound was combined with both BMP6 and IL-6, which resulted in a greater than 400-fold increase in luciferase activity. nih.govphysiology.org This indicates that this compound enhances the effects of both the BMP6 and IL-6 pathways. nih.gov While this compound treatment in rats led to increased phosphorylation of STAT3, a key component of the IL-6 pathway, it did so without changing the levels of IL-6 itself. nih.govnih.gov This suggests that this compound may activate a novel pathway that works in concert with established regulatory signals to strongly upregulate hepcidin. nih.govphysiology.orgphysiology.org

Treatment Condition (in vitro)Effect on Hepcidin Promoter ActivityReference
This compound aloneNo significant induction nih.gov
This compound + BMP6Strong synergistic increase nih.gov
This compound + IL-6Weak synergistic increase physiology.org
This compound + BMP6 + IL-6>400-fold increase nih.govphysiology.org
Activation of Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

Research has demonstrated that this compound treatment leads to the phosphorylation of STAT3 in the liver of rats. physiology.orgnih.govnih.gov This activation of the STAT3 pathway is a crucial element in the inflammatory response and is known to promote hepcidin transcription. physiology.orgnih.gov Studies have shown that in rats treated with this compound, there is an increased expression of STAT3 downstream targets, including α-2-macroglobulin, α-1-acid glycoprotein, and C-reactive peptide, further confirming the upregulation of this pathway. physiology.orgnih.gov Interestingly, this increase in STAT3 phosphorylation occurs without a corresponding rise in the levels of interleukin-6 (IL-6), a cytokine that typically activates this pathway, in either the serum or the liver. physiology.orgnih.govnih.gov While the activation of STAT3 is clearly observed in vivo, it remains uncertain whether this is a direct cause of hepcidin induction or a secondary effect. physiology.orgnih.govnih.gov Notably, in vitro studies using human liver cancer cells (HepG2/Luc) did not show an alteration in STAT3 phosphorylation upon this compound treatment, suggesting a more complex regulatory mechanism that may differ between in vivo and in vitro models. researchgate.net

Downregulation of SMAD Pathway Targets (Smad7, Id1)

In contrast to its effect on the STAT3 pathway, this compound treatment has been associated with the downregulation of the SMAD signaling pathway. physiology.orgnih.gov In the livers of rats treated with this compound, the expression of Smad4 transcriptional targets, specifically Smad7 and Inhibitor of DNA binding 1 (Id1), was found to be decreased. physiology.orgnih.govphysiology.org This suggests that this compound does not activate, and may even suppress, the SMAD pathway, which is another major route for hepcidin regulation, typically initiated by bone morphogenetic proteins (BMPs). physiology.orgnih.govnih.gov Further supporting this, the mRNA levels of BMP6, a key activator of SMAD signaling in response to iron, were also found to be reduced in these animals. nih.govphysiology.org

Investigation of Novel Pathways for Hepcidin Regulation

The observation that this compound can synergize with both BMP6 and IL-6 to enhance hepcidin expression in vitro, without directly activating either the SMAD or STAT3 signaling pathways in these cell models, points towards the existence of a novel regulatory mechanism. physiology.orgnih.govnih.gov This suggests that this compound may engage a yet-to-be-identified pathway that cooperates with the canonical BMP/SMAD and IL-6/STAT3 pathways to amplify hepcidin production. physiology.orgnih.gov The exact nature of this novel pathway remains an active area of investigation.

Impact on Ferroptosis Regulatory Pathways

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govfrontiersin.org this compound has emerged as a potent inhibitor of ferroptosis, exerting its protective effects through multiple mechanisms. acs.orgnih.gov

Suppression of Iron Homeostatic Imbalance

A key aspect of this compound's anti-ferroptotic action is its ability to suppress iron homeostatic imbalance. acs.orgnih.gov In a mouse model of traumatic brain injury (TBI), administration of this compound was shown to decrease the content of ferric iron (Fe³⁺) and reduce iron-positive deposits in the brain. acs.orgnih.gov This is accompanied by a reversal in the expression of proteins related to iron homeostasis. acs.orgnih.gov The primary mechanism for this is believed to be the degradation of transferrin receptor 1 (TfR1), which is responsible for the uptake of iron-bound transferrin into cells. acs.orgresearchgate.net By reducing TfR1 levels, this compound effectively limits cellular iron uptake, thereby preventing the iron overload that is a critical trigger for ferroptosis. acs.orgplos.org

Attenuation of Lipid Peroxidation

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of ferroptosis. frontiersin.orgacs.org this compound has been shown to effectively attenuate TBI-induced lipid peroxidation. acs.orgnih.gov This is achieved by reversing the expression of genes and proteins involved in lipid peroxidation and by reducing the levels of malondialdehyde (MDA), a key product and marker of lipid peroxidation. acs.orgnih.gov The ability of this compound to inhibit lipid peroxidation is a direct consequence of its ability to control iron levels, as excess iron catalyzes the formation of reactive oxygen species that drive this damaging process. acs.orgnih.gov

Modulation of BMP6/SMAD Signaling in Ferroptosis Inhibition

Recent research has shed light on the role of the BMP6/SMAD signaling pathway in the context of this compound's protective effects against ferroptosis in liver cells. ingentaconnect.com In HepG2 cells induced with ferric ammonium (B1175870) citrate (B86180) (FAC) to trigger ferroptosis, this compound was found to upregulate the expression of hepcidin while downregulating the protein expression of TfR1, BMP6, and the phosphorylated forms of Smad1 and Smad5. ingentaconnect.com This indicates that this compound can alleviate FAC-induced ferroptosis by modulating the BMP6/SMAD pathway. ingentaconnect.com Furthermore, it was observed that this compound and BMP6 can work synergistically to promote hepcidin secretion and increase the protein expression of Smad1 and phosphorylated Smad5, suggesting a complex interplay in the regulation of iron and cell death pathways. ingentaconnect.com

Research Findings on this compound's Mechanisms

Pathway/Process Effect of this compound Key Findings Model System References
STAT3 Signaling Activation (Phosphorylation)Increased phosphorylation of STAT3; Upregulation of downstream targets (α-2-macroglobulin, α-1-acid glycoprotein, C-reactive peptide).Rat Liver (in vivo) physiology.orgnih.govnih.gov
SMAD Signaling DownregulationDecreased expression of downstream targets Smad7 and Id1; Reduced BMP6 mRNA levels.Rat Liver (in vivo) physiology.orgnih.govphysiology.org
Hepcidin Regulation Synergistic InductionEnhances hepcidin expression in combination with BMP6 and IL-6, suggesting a novel pathway.HepG2/Luc Cells (in vitro) physiology.orgnih.govnih.gov
Iron Homeostasis Suppression of ImbalanceDecreased Fe³⁺ levels and iron deposits; Reversal of iron homeostasis-related protein expression.Mouse TBI Model (in vivo) acs.orgnih.gov
Lipid Peroxidation AttenuationReduced expression of lipid peroxidation genes/proteins; Decreased malondialdehyde (MDA) levels.Mouse TBI Model (in vivo) acs.orgnih.gov
BMP6/SMAD in Ferroptosis ModulationUpregulated hepcidin, downregulated TfR1, BMP6, p-Smad1, p-Smad5 to inhibit ferroptosis.HepG2 Cells (in vitro) ingentaconnect.com

Biological Implications and Research Applications

Regulation of Systemic Iron Homeostasis

Ferristatin II plays a crucial role in the regulation of systemic iron homeostasis by influencing key processes in the intestine and liver. Its primary mechanism of action involves the downregulation of Transferrin Receptor-1 (TfR1), a protein essential for iron uptake by cells. nih.govacs.orgresearchgate.net

Influence on Intestinal Iron Absorption

Research has demonstrated that this compound effectively reduces intestinal iron absorption. nih.govresearchgate.netnih.gov In animal models, the administration of this compound led to a decrease in the uptake of iron from the gastrointestinal tract into the bloodstream. nih.gov This effect is largely attributed to the compound's ability to induce the degradation of TfR1. nih.govacs.orgresearchgate.net By promoting the removal of TfR1 from the surface of intestinal cells, this compound limits the amount of iron that can be absorbed from the diet. acs.org

Furthermore, the action of this compound on intestinal iron absorption is also linked to the systemic iron-regulatory hormone, hepcidin (B1576463). nih.gov The degradation of TfR1 by this compound leads to an increase in hepatic hepcidin expression. nih.govfrontiersin.org Hepcidin, in turn, acts on the iron exporter protein ferroportin in duodenal enterocytes, causing its degradation and thereby blocking the transfer of absorbed iron into the circulation. nih.govacs.org Some studies also suggest that this compound may directly inhibit the function of Divalent Metal Transporter 1 (DMT1), another key protein in intestinal iron uptake, which would further contribute to reduced iron absorption. nih.govacs.org

Effects on Hepatic Iron Levels

The liver is a central organ in iron storage and regulation, and this compound exhibits significant effects on hepatic iron metabolism. nih.govfrontiersin.orgacs.orgcaymanchem.com Treatment with this compound in animal models results in a notable decrease in TfR1 levels in the liver. nih.govresearchgate.netnih.gov This reduction in TfR1 is a direct consequence of the compound's ability to promote its degradation through a lipid raft-mediated pathway. nih.govacs.orgmdpi.com

A key finding is that despite causing a state of low serum iron (hypoferremia), this compound does not lead to a decrease in non-heme iron stores within the liver. nih.govresearchgate.netnih.gov This is because the induced increase in hepcidin expression not only blocks dietary iron absorption but also prevents the mobilization of iron from hepatic stores. nih.govfrontiersin.orgacs.org The upregulation of hepcidin appears to be a central mechanism, with studies showing that this compound treatment leads to a significant increase in hepatic hepcidin mRNA levels. frontiersin.org This induction of hepcidin occurs even in the presence of low serum iron, suggesting a unique regulatory pathway activated by this compound. nih.gov Research indicates that this may involve the phosphorylation of Stat3, a known regulator of hepcidin expression. frontiersin.orgresearchgate.net

Parameter Effect of this compound Treatment References
Hepatic TfR1 LevelsSignificantly Reduced nih.govresearchgate.netnih.gov
Serum Iron LevelsReduced nih.govresearchgate.netnih.govcaymanchem.com
Transferrin SaturationReduced nih.govresearchgate.netnih.govcaymanchem.com
Hepatic Non-Heme IronNo significant change nih.govresearchgate.netnih.govfrontiersin.org
Hepatic Hepcidin mRNAIncreased frontiersin.orgacs.org
Hepatic Stat3 PhosphorylationInduced frontiersin.orgresearchgate.net

Neuroprotective Effects

Beyond its role in systemic iron regulation, this compound has emerged as a compound with significant neuroprotective properties. Research has particularly focused on its ability to counteract the damaging effects of iron dysregulation following traumatic brain injury (TBI).

Suppression of Ferroptosis in Traumatic Brain Injury Models

Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, and it is known to contribute to secondary injury after TBI. nih.govacs.orgacs.org this compound has been shown to exert neuroprotective effects by suppressing ferroptosis in TBI models. nih.govacs.orgacs.org Its mechanism involves mitigating the key drivers of this cell death pathway.

In vitro studies using the HT-22 cell line demonstrated that this compound has anti-ferroptotic action when cells are exposed to excess iron. acs.orgnih.gov In vivo, administration of this compound after TBI in mice has been shown to alleviate neuronal injury and neurodegeneration. acs.orgnih.gov This neuroprotective effect is linked to its ability to suppress the iron homeostatic imbalance and lipid peroxidation that are hallmarks of ferroptosis. acs.orgnih.gov

Following a traumatic brain injury, the expression of TfR1 is increased, which is considered a specific marker of ferroptosis. nih.govacs.org This upregulation of TfR1 contributes to the iron overload in neurons that drives ferroptotic cell death. nih.gov Research has shown that administering this compound after TBI leads to a reduction in the expression of TfR1 in neurons. nih.govacs.orgpatsnap.com Immunofluorescence experiments have confirmed that the cells with decreased TfR1 expression are indeed neurons. acs.orgnih.gov By promoting the internalization and degradation of TfR1, this compound effectively limits the uptake of iron into neurons, thereby protecting them from iron-induced damage. nih.govacs.org

Reversal of Lipid Peroxidative Markers

This compound has demonstrated a significant capacity to counteract lipid peroxidation, a key feature of ferroptosis, a form of iron-dependent regulated cell death. In a mouse model of traumatic brain injury (TBI), administration of this compound attenuated TBI-induced lipid peroxidation. acs.orgnih.gov This was evidenced by the reversal of the expression of genes and proteins associated with lipid peroxidation, as well as a reduction in the levels of malondialdehyde (MDA), a prominent marker of lipid peroxidation. acs.orgnih.gov The compound's ability to reverse these markers highlights its potential as a tool to study and potentially mitigate cellular damage caused by oxidative stress. Research has shown that this compound suppresses TBI-induced iron homeostatic imbalance by decreasing the content of Fe (III) and iron-positive deposits, and it also reverses the expression of proteins related to iron homeostasis. acs.orgnih.govacs.org

Alleviation of Neuronal Injury and Neurodegeneration

Building on its anti-peroxidative effects, this compound has been shown to alleviate neuronal injury and neurodegeneration in the context of TBI. acs.orgnih.gov Studies utilizing Nissl and Fluoro-Jade B staining, methods for detecting neuronal damage and degeneration respectively, revealed a neuroprotective effect of this compound. acs.orgnih.govacs.org By reducing the expression of the transferrin receptor 1 (TfR1) in neurons, this compound appears to protect against the downstream consequences of iron-mediated cell death pathways. acs.orgnih.gov These findings suggest that this compound could be a valuable research compound for investigating the mechanisms of neuronal damage in conditions like TBI and exploring potential therapeutic strategies aimed at inhibiting ferroptosis. acs.orgnih.gov

Antiviral Activity

Inhibition of SARS-CoV-2 Replication

Recent research has uncovered the potent antiviral activity of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. Studies have demonstrated that this compound efficiently inhibits the replication of SARS-CoV-2 in Vero cells. nih.govnih.gov This inhibitory effect has been observed across different variants of the virus, highlighting its potential as a broad-spectrum antiviral agent.

Hypothesis of TfR1-Mediated Host Cell Entry Blockade

The primary hypothesis for this compound's antiviral action against SARS-CoV-2 centers on its ability to block the virus's entry into host cells by targeting the transferrin receptor 1 (TfR1). nih.govnih.govresearchgate.net TfR1, a key protein in cellular iron uptake, has been identified as a potential alternative co-receptor for SARS-CoV-2 entry. researchgate.netresearchgate.net this compound is known to induce the degradation of TfR1 on the cell surface. nih.govnih.gov By reducing the availability of this receptor, this compound is thought to impede the virus's ability to successfully enter and infect host cells. nih.govnih.govresearchgate.net This strategy of targeting a host cell receptor rather than a viral protein is considered a promising approach for developing antiviral therapies that may be less susceptible to viral mutations. nih.govnih.gov

Impact on Viral Receptor-Binding Domain Uptake

Experimental evidence supports the hypothesis of a TfR1-mediated entry blockade. Confocal microscopy studies have shown that pretreatment of Vero cells with this compound significantly affects the distribution of the labeled receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein. nih.govnih.govresearchgate.net While the RBD remains bound to the cell surface, its uptake into the cells is almost completely inhibited by this compound treatment. nih.govnih.govresearchgate.net This suggests that while other receptors might be involved in the initial binding of the virus, TfR1 plays a crucial role in the subsequent internalization process, which is effectively disrupted by this compound.

Broad-Spectrum Inhibition Against SARS-CoV-2 Variants

A significant aspect of this compound's antiviral activity is its effectiveness against multiple SARS-CoV-2 variants. Research has shown its inhibitory action against the Wuhan D614G strain and the Delta variant, with IC50 values of 27 µM and 40 µM, respectively, in Vero cells. nih.govnih.gov Notably, a significant reduction in the infectious titer of the Omicron variant was observed at a concentration as low as 6.25 µM. nih.govnih.govresearchgate.net This broad-spectrum activity suggests that the TfR1-mediated entry pathway is conserved across different SARS-CoV-2 variants, making this compound a valuable tool for studying viral entry mechanisms and a potential lead for the development of pan-coronavirus inhibitors. biorxiv.orgfrontiersin.org

Inhibition of Other Viral Infections

This compound has demonstrated inhibitory effects against a range of viruses, primarily through its mechanism of inducing the degradation of Transferrin Receptor 1 (TfR1), a protein that some viruses exploit for entry into host cells. pnas.org Research has explored its potential in hindering the replication of several viral pathogens.

Hepatitis C Virus

The Hepatitis C Virus (HCV) is a liver-tropic pathogen, and studies have identified Transferrin Receptor 1 (TfR1) as a crucial host factor for its entry into cells. researchgate.netmdpi.com this compound, by acting as an inhibitor of TfR1, has been shown to impede HCV infection. researchgate.netpreprints.org The mechanism of inhibition occurs at the viral entry stage, specifically at a post-binding step that follows the virus's interaction with another receptor, CD81. researchgate.netmdpi.com By binding to and causing the internalization and subsequent degradation of cell surface TfR1, this compound effectively reduces the available receptors for HCV, thereby blocking its entry into the host cell. mdpi.com This action prevents the initiation of viral replication, though it does not affect viral RNA replication once the virus is already inside the cell. researchgate.net

Table 1: Research Findings on this compound Inhibition of Hepatitis C Virus (HCV)

Key Finding Mechanism of Action Reference
This compound impedes HCV infection.Acts as a TfR1 inhibitor, blocking viral entry. researchgate.net
TfR1 is identified as an HCV entry factor.Inhibition occurs at a post-binding step, subsequent to CD81 interaction. mdpi.com
This compound causes internalization and degradation of cell surface TfR1.Reduces the availability of TfR1 for HCV entry. mdpi.com
Transmissible Gastroenteritis Virus

Transmissible Gastroenteritis Virus (TGEV), a coronavirus that affects swine, also utilizes TfR1 as a supplementary receptor to facilitate its entry into porcine intestinal epithelial cells. Research has demonstrated that this compound can significantly inhibit TGEV replication. In a study using the IPEC-J2 cell line, which is derived from the small intestine of a neonatal piglet, pre-incubation with 50 μM of this compound resulted in a notable inhibition of TGEV replication. The inhibitory effect is attributed to this compound's ability to induce the degradation of TfR1, thereby reducing the virus's ability to invade the host cells.

Table 2: Research Findings on this compound Inhibition of Transmissible Gastroenteritis Virus (TGEV)

Key Finding Cell Line Concentration Effect Reference
This compound significantly inhibits TGEV replication.IPEC-J250 μMSignificant reduction in TGEV replication at 24 hours post-infection.
TfR1 is a supplementary receptor for TGEV.IPEC-J250 μMThis compound causes degradation of TfR1, impairing viral entry.
Reovirus

The role of this compound in the inhibition of reovirus infection presents a more complex scenario, with findings from research on Grass Carp (B13450389) Reovirus (GCRV) indicating a nuanced interaction. In a study investigating GCRV, this compound was used to induce the degradation of the grass carp TfR1 (CiTfR1). Surprisingly, the degradation of CiTfR1 before GCRV infection did not lead to an inhibition of the viral infection. In fact, the study observed that the overexpression of CiTfR1 resulted in a significant reduction in the protein level of a key viral protein, VP56. This suggests that for GCRV, the relationship between TfR1 and viral replication may differ from that observed with other viruses, and that simply degrading the receptor with this compound does not confer an antiviral effect.

Table 3: Research Findings on this compound and Reovirus (GCRV)

Key Finding Virus Effect of this compound Mechanism Insight Reference
CiTfR1 degradation did not inhibit GCRV infection.Grass Carp Reovirus (GCRV)Pre-infection treatment with this compound did not reduce the GCRV load.Suggests a different role for TfR1 in GCRV infection compared to other viruses.
CiTfR1 overexpression reduced viral protein levels.Grass Carp Reovirus (GCRV)Overexpression of CiTfR1 significantly reduced the protein level of VP56.The interaction between GCRV and TfR1 is complex and not solely based on entry mediation.
Influenza A Virus

Influenza A virus (IAV) is another pathogen that appears to be susceptible to the inhibitory action of this compound. pnas.org Research has shown that IAV exploits the recycling of Transferrin Receptor 1 (TfR1) to gain entry into host cells. pnas.org Consequently, this compound, as a blocker of TfR1, has been identified as an effective inhibitor of IAV entry. By interfering with TfR1 function, this compound can eliminate early IAV replication. pnas.org It is noteworthy that different strains of IAV may exhibit varying sensitivities to the inhibitory effects of this compound. pnas.org The targeting of a host factor like TfR1 represents a potential therapeutic strategy to limit IAV entry. pnas.org

Table 4: Research Findings on this compound Inhibition of Influenza A Virus (IAV)

Key Finding Mechanism of Action Noteworthy Observation Reference
This compound effectively inhibits IAV entry.Blocks TfR1, which is exploited by IAV for host cell entry.The inhibition of early viral replication has been demonstrated. pnas.org
Chemical targeting of TfR1 is a potential therapeutic approach.Interferes with the recycling of TfR1 that IAV utilizes.Different IAV strains may have different sensitivities to this compound-dependent inhibition. pnas.org

Academic Research Methodologies and Experimental Models

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice) for Systemic Effects

Rodent models are essential for evaluating the systemic effects of compounds and their therapeutic potential. Both rats and mice have been used to study the in vivo consequences of Ferristatin II administration.

Studies in rats have primarily focused on iron metabolism. Administration of this compound to rats resulted in a series of systemic changes consistent with the upregulation of hepcidin (B1576463). plos.org These effects included a significant decrease in serum iron and transferrin saturation, an increase in splenic iron content, and reduced intestinal iron uptake. nih.govplos.orgnih.gov Concurrently, this compound treatment led to lower levels of TfR1 in the liver and a fourfold increase in hepatic hepcidin mRNA levels. nih.govplos.orgnih.gov These findings support a model where this compound-induced degradation of TfR1 leads to increased hepcidin synthesis, which in turn restricts systemic iron availability. plos.org

In mice, this compound has been evaluated in a model of traumatic brain injury (TBI). acs.orgnih.gov The results from this model demonstrated a neuroprotective role for the compound. acs.orgnih.gov this compound administration reduced the neuronal expression of TfR1, suppressed iron accumulation, attenuated lipid peroxidation, and ultimately alleviated neuronal injury and neurodegeneration following TBI. acs.orgnih.gov

Animal ModelConditionKey Systemic Effects of this compoundReference
RatNormalDecreased serum iron and transferrin saturation nih.govplos.orgnih.gov
Increased hepatic hepcidin expression nih.govnih.govplos.org
Reduced intestinal iron uptake plos.orgnih.gov
Increased hepatic STAT3 phosphorylation nih.govphysiology.orgresearchgate.net
MouseTraumatic Brain Injury (TBI)Reduced neuronal TfR1 expression acs.orgnih.gov
Decreased iron deposits and lipid peroxidation in the brain acs.orgnih.gov
Alleviated neuronal injury and neurodegeneration acs.orgnih.gov
Evaluation of Hepatic TfR1 Levels

The small molecule this compound has been shown to induce the degradation of transferrin receptor-1 (TfR1). nih.govresearchgate.net This effect has been observed both in vitro in cell lines such as HeLa and Hep3B, and in vivo in rat models. nih.govplos.org Western blot analysis is a primary method used to quantify the reduction in TfR1 protein levels in liver lysates following treatment with this compound. nih.govplos.org Studies have demonstrated that administration of this compound to rats results in a significant decrease in hepatic TfR1 levels. nih.govplos.org For instance, rats treated with this compound showed approximately a 50% reduction in the protein level of TfR1 in the liver. nih.govplos.org This degradation is specific to TfR1, as levels of the closely related transferrin receptor 2 (TfR2) and the HFE protein are not affected by this compound treatment. nih.govplos.org The mechanism of degradation is thought to occur through a nystatin-sensitive lipid raft pathway, which is distinct from the typical clathrin-mediated endocytosis pathway for TfR1. nih.govresearchgate.net Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the this compound-induced degradation of the receptor. nih.govresearchgate.net

Assessment of Intestinal Iron Absorption

The impact of this compound on systemic iron homeostasis extends to the regulation of intestinal iron absorption. nih.govplos.org A common experimental approach to assess this is through in vivo intragastric gavage experiments using radioisotopes of iron, such as 59Fe. nih.govplos.orgplos.org In these studies, rats are administered 59Fe orally, and the subsequent appearance of the radioisotope in the blood is measured over time. nih.govplos.org Research has shown that rats treated with this compound exhibit reduced intestinal uptake of 59Fe into the bloodstream. nih.govplos.org This finding is consistent with the observed systemic effects of the compound, which include hypoferremia (low serum iron) and decreased transferrin saturation. nih.govplos.org The reduction in intestinal iron absorption is thought to be a downstream consequence of the increased hepatic expression of hepcidin, the master regulator of iron metabolism, which is induced by this compound. nih.govplos.org

Analysis of Hepcidin Expression in Liver

This compound has been identified as a potent inducer of hepcidin expression in the liver. nih.govnih.govphysiology.orgnih.gov The analysis of hepcidin mRNA levels is typically conducted using quantitative real-time PCR (qPCR) on RNA isolated from liver tissue. nih.govplos.org In vivo studies in rats have demonstrated a significant, approximately nine-fold, increase in hepatic hepcidin mRNA levels following treatment with this compound. nih.gov This upregulation of hepcidin is a key factor in the hypoferremia observed in treated animals, as hepcidin triggers the degradation of the iron exporter ferroportin, thereby reducing intestinal iron absorption and iron release from stores. nih.govnih.gov

The molecular mechanism underlying this induction involves the liberation of HFE from TfR1 due to this compound-induced degradation of the receptor. nih.gov The freed HFE can then interact with TfR2 to initiate a signaling cascade that promotes hepcidin synthesis. nih.gov Further research has indicated that this compound's effect on hepcidin expression may also involve the STAT3 signaling pathway, as increased phosphorylation of STAT3 has been observed in the livers of treated rats. nih.govphysiology.orgnih.gov However, this compound does not appear to directly activate Smad or STAT3 signaling, suggesting it may utilize a novel pathway for hepcidin regulation. nih.govnih.gov In vitro studies using reporter gene assays have shown that this compound can synergize with both bone morphogenetic protein 6 (BMP6) and interleukin-6 (IL-6) to enhance hepcidin expression. nih.govphysiology.org

Traumatic Brain Injury Models for Neuroprotection Studies

This compound has been investigated for its potential neuroprotective effects in the context of traumatic brain injury (TBI). nih.govacs.org Mouse models of TBI are employed to study the efficacy of this compound in mitigating neuronal damage. nih.govacs.org In these models, this compound administration has been shown to reduce the expression of TfR1 in neurons following injury. nih.govacs.org This is significant because TBI can lead to iron homeostatic imbalance and ferroptosis, a form of iron-dependent cell death, in which TfR1 plays a key role. nih.govacs.org By inhibiting iron uptake and suppressing ferroptosis, this compound exerts a neuroprotective effect. nih.govacs.orgnih.gov

To assess the extent of neuronal injury and degeneration in TBI models, histological staining techniques are utilized. nih.govacs.orgresearchgate.net Nissl staining is a classic method used to visualize the morphology and integrity of neurons. nih.govacs.org Fluoro-Jade B is a fluorescent dye with a high affinity for degenerating neurons, making it a sensitive marker for neurodegeneration. nih.govacs.orgnih.govbiosensis.comhisto-chem.com Studies have shown that treatment with this compound alleviates TBI-induced neuronal injury and neurodegeneration as detected by both Nissl and Fluoro-Jade B staining. nih.govacs.org This provides visual evidence of the neuroprotective capacity of this compound.

A critical aspect of TBI-related pathology is the accumulation of iron in the brain, which can contribute to oxidative stress and neuronal damage. nih.govacs.orgutwente.nl this compound has been shown to suppress the TBI-induced imbalance in iron homeostasis. nih.govacs.org Experimental methods to evaluate this include the measurement of ferric iron (Fe (III)) content and the visualization of iron-positive deposits in brain tissue. nih.govacs.org Research indicates that this compound administration leads to a decrease in both the content of Fe (III) and the number of iron deposits in the cortex of rats following TBI. nih.govacs.orgcaymanchem.com

Histological Staining for Neuronal Integrity (e.g., Nissl, Fluoro-Jade B)

Advanced Genetic and Pharmacological Tools

The study of iron metabolism has been greatly advanced by the development of genetic and pharmacological tools. nih.govplos.org this compound itself is a key pharmacological tool, acting as a small molecule inhibitor of transferrin-mediated iron delivery. nih.govplos.org Its mechanism of action, which involves the degradation of TfR1, provides a unique way to probe the intricacies of iron transport and homeostasis. nih.govplos.orgresearchgate.net

Genetic approaches have been instrumental in elucidating the roles of various proteins in iron metabolism. For example, the use of a ligand-binding receptor mutant, G647A TfR1, helped to demonstrate that transferrin binding to its receptor interferes with the activity of this compound. nih.govresearchgate.net Furthermore, the transient expression of epitope-tagged HFE in cells has been used to monitor its interaction with TfR1 and to show that this compound does not degrade HFE. nih.govplos.org These tools, in conjunction with pharmacological agents like this compound, allow for a more detailed understanding of the molecular pathways governing iron homeostasis. nih.govplos.org

Use of Receptor Mutants (e.g., G647A TfR1)

To understand the mechanism of action of this compound, researchers have utilized receptor mutants, particularly the G647A transferrin receptor 1 (TfR1) mutant. This specific mutant has an alteration in the ligand-binding domain, which prevents transferrin (Tf) from binding to the receptor.

Studies have shown that this compound induces the degradation of the wild-type TfR1. plos.org However, the presence of Tf can block this degradation. plos.orgnih.gov This observation led to the hypothesis that Tf binding to its receptor interferes with the activity of this compound. To test this, the G647A TfR1 mutant was employed. plos.orgnih.gov

Experiments revealed that this compound was still able to induce the degradation of the G647A TfR1 mutant, even in the presence of Tf. plos.orgnih.govresearchgate.netnih.gov This finding is significant because it demonstrates that the protective effect of Tf against this compound-induced degradation is dependent on its ability to bind to the receptor. plos.orgnih.gov When this binding is abolished, as in the G647A mutant, this compound can effectively promote receptor degradation. plos.orgresearchgate.net This experimental approach has been crucial in elucidating that this compound's action is not directly competed by Tf binding but rather that the conformational state of the receptor upon ligand binding influences its susceptibility to this compound-mediated degradation. plos.orgnih.gov

Gene Silencing Techniques (e.g., siRNA, CRISPR/Cas9)

Gene silencing techniques, such as small interfering RNA (siRNA) and CRISPR/Cas9, have been instrumental in validating the role of TfR1 as a primary target of this compound and in understanding the downstream consequences of its inhibition.

In several studies, siRNA has been used to specifically knock down the expression of TfR1. The effects of this genetic silencing are then compared to the pharmacological effects of this compound. For instance, research has shown that inhibiting TfR1 expression using siRNA can mitigate certain cellular processes, and these results are often paralleled by treatment with this compound. thno.org This comparison helps to confirm that the observed effects of this compound are indeed mediated through its action on TfR1. thno.orgnih.gov

While direct mentions of CRISPR/Cas9 being used in conjunction with this compound are less common in the provided search results, the technology is noted as a powerful tool for identifying host factors essential for various biological processes, which can then be targeted by inhibitors like this compound. researchgate.netpnas.orgnih.gov

Chemical Inhibitors of Cellular Pathways (e.g., Bafilomycin A1, Dynasore)

To dissect the cellular pathways involved in this compound-induced degradation of TfR1, researchers have employed various chemical inhibitors that target specific intracellular processes.

Bafilomycin A1 , an inhibitor of the vacuolar H+-ATPase, is used to block lysosomal acidification and function. Studies have demonstrated that pretreatment of cells with Bafilomycin A1 prevents the degradation of TfR1 induced by this compound. plos.orgnih.govresearchgate.netnih.gov This indicates that the degradation process is dependent on a functional lysosomal pathway, as neutralizing the acidic environment of lysosomes inhibits the breakdown of the receptor. plos.orgnih.govresearchgate.net

Dynasore is a small molecule inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis. Interestingly, research has shown that Dynasore does not inhibit the internalization of DMT1 (divalent metal transporter 1) induced by this compound. nih.govresearcher.lifedntb.gov.ua This suggests that the internalization process triggered by this compound might occur through a clathrin-independent pathway. nih.govresearcher.liferesearchgate.net This finding helps to differentiate the endocytic route utilized by this compound from the classical clathrin-dependent pathway.

By using these and other inhibitors, such as the cholesterol-binding agent nystatin (B1677061) which disrupts lipid rafts, researchers have been able to map out the cellular machinery that this compound co-opts to exert its effects on TfR1. plos.orgnih.govresearchgate.netnih.gov

Comparison with Other Ferroptosis Modulators (e.g., Deferoxamine, Liproxstatin-1)

The anti-ferroptotic activity of this compound has been benchmarked against other known modulators of ferroptosis, such as Deferoxamine and Liproxstatin-1.

Deferoxamine (DFO) is an iron chelator that inhibits ferroptosis by sequestering free intracellular iron. frontiersin.orgtargetmol.com In comparative studies, the effects of this compound have been shown to be parallel to those of DFO. For instance, in a model of traumatic brain injury, this compound's ability to show antiferroptotic action was similar to that of Deferoxamine. nih.gov While both compounds ultimately impact iron homeostasis, their mechanisms differ; this compound primarily acts by downregulating the iron import receptor TfR1, whereas Deferoxamine directly binds to iron. targetmol.comnih.govazpharmjournal.commums.ac.ir

Liproxstatin-1 is a potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation. frontiersin.orgepain.orgresearchgate.netacs.org Similar to the comparisons with DFO, the neuroprotective and anti-ferroptotic effects of this compound have been shown to be in line with those of Liproxstatin-1 in certain experimental models. nih.gov This comparison helps to position this compound within the broader landscape of ferroptosis inhibitors, highlighting its efficacy while underscoring its distinct mechanism of action focused on upstream iron uptake rather than downstream lipid peroxidation. frontiersin.orgnih.govacs.org

These comparative analyses are crucial for understanding the relative potency and mechanistic nuances of different ferroptosis inhibitors, aiding in the selection of appropriate tools for specific research questions.

Future Directions and Outstanding Research Questions

Elucidation of Complete Molecular and Cellular Interaction Networks

The known interactions of Ferristatin II are centered on TfR1 and DMT1. nih.gov However, a comprehensive understanding of its complete molecular and cellular interaction network is still lacking. Future research must aim to identify the full spectrum of proteins and cellular components that directly or indirectly interact with this compound. This involves moving beyond its primary targets to map the broader cellular pathways it perturbs. For instance, this compound induces TfR1 degradation through a clathrin-independent, lipid raft-mediated endocytic pathway. researchgate.netnih.gov The specific molecular machinery and signaling cascades that govern this alternative internalization route are not fully characterized and represent a key area for investigation. Unraveling these networks could reveal why this pathway leads to receptor degradation in lysosomes, a fate different from the typical recycling of TfR1 in the clathrin-mediated pathway. researchgate.netplos.org

Identification of Additional Biological Targets Beyond TfR1 and DMT1

While the effects of this compound on TfR1 and DMT1 are well-documented, the possibility of other biological targets remains an important and underexplored area. semanticscholar.orgresearchgate.net In vitro studies have confirmed that this compound inhibits iron transport by DMT1, which is crucial for apical iron uptake in enterocytes. semanticscholar.orgnih.gov This action could contribute to the observed reduction in serum iron independently of hepcidin's regulation of ferroportin. semanticscholar.org However, it is conceivable that this compound interacts with other transporters or regulatory proteins involved in iron homeostasis or other cellular processes. Identifying these potential off-target effects is crucial for a complete understanding of its biological activity. Future studies should employ unbiased screening approaches, such as proteomics and chemical biology techniques, to identify novel binding partners and systematically characterize any additional targets. This will provide a more complete picture of its mechanism of action and any potential polypharmacological effects.

Detailed Investigation of this compound's Specificity and Selectivity

A critical area for future research is a more detailed investigation into the specificity and selectivity of this compound. It is known to selectively induce the degradation of TfR1 but not its close homolog, Transferrin Receptor 2 (TfR2), nor the hemochromatosis-associated protein HFE. nih.govplos.org This selectivity is significant because TfR2 is a key component in the iron-sensing pathway that regulates hepcidin (B1576463). plos.orgnih.gov The observation that holo-transferrin can block the degradation of TfR1 induced by this compound suggests a potential interaction near the ligand-binding domain of the receptor. semanticscholar.orgnih.gov Further molecular modeling and structural biology studies are needed to delineate the precise binding site of this compound on TfR1 and understand the structural basis for its selectivity over TfR2. Comparing its activity and binding characteristics with other iron transport inhibitors will also be vital in establishing its unique pharmacological profile.

Understanding the Synergistic Mechanisms with Other Regulatory Pathways

This compound has been shown to influence key iron regulatory pathways beyond direct receptor inhibition. A significant finding is its ability to induce the expression of hepcidin, the master regulator of systemic iron homeostasis. nih.govphysiology.org This effect appears to be independent of high iron levels, as it occurs even in a state of low serum iron (hypoferremia). semanticscholar.orgresearchgate.net The proposed mechanism involves the degradation of TfR1, which liberates HFE to interact with TfR2, initiating a signaling cascade for hepcidin synthesis. plos.orgresearchgate.net

Furthermore, this compound demonstrates synergistic activity with bone morphogenetic protein 6 (BMP6) and interleukin-6 (IL-6) to enhance hepcidin expression in vitro. nih.govphysiology.org Interestingly, this synergy does not seem to operate through the canonical Smad or Stat3 signaling pathways, suggesting the activation of a novel regulatory pathway for hepcidin. nih.govphysiology.org Future research should focus on dissecting this novel pathway and understanding how this compound integrates with signals from the BMP/SMAD and JAK/STAT3 pathways to modulate hepcidin transcription. nih.govgenecascade.org Elucidating these synergistic mechanisms could open new therapeutic avenues for iron overload disorders.

Exploration of Novel Synthetic Pathways for Analog Development

The development of novel synthetic pathways is essential for creating analogs of this compound. The goal of this exploration is not merely to replicate the existing structure but to enable the systematic modification of its chemical scaffold. By developing versatile synthetic routes, researchers can generate a library of analogs with altered properties. This will facilitate structure-activity relationship (SAR) studies to identify the key chemical moieties responsible for its biological effects, such as TfR1 degradation and DMT1 inhibition. Such research could lead to the development of second-generation compounds with improved potency, selectivity, or pharmacokinetic profiles, without focusing on the specific properties of any single new compound. The focus remains on the synthetic strategies that enable this molecular exploration.

Further Characterization of Antiviral Mechanisms

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. mdpi.comnih.gov The primary hypothesis is that by inducing the degradation of TfR1, which certain viruses use as an entry receptor, this compound blocks viral internalization. mdpi.commdpi.com It has been shown to significantly inhibit the replication of SARS-CoV-2 variants, including Wuhan, Delta, and Omicron, in cell cultures. mdpi.comresearchgate.net While it effectively inhibits the uptake of the viral spike protein's receptor-binding domain (RBD), the RBD remains bound to the cell surface, suggesting that other receptors like ACE2 may still bind the virus, but entry is prevented without a functional TfR1. mdpi.comresearchgate.net

Future research must delve deeper into these antiviral mechanisms. researchgate.net It is crucial to investigate the effect of this compound on other potential SARS-CoV-2 receptors, such as ACE2, Neuropilin-1, and CD147, to understand the full scope of its antiviral action. mdpi.comnih.gov Additionally, its efficacy against other viruses that utilize TfR1 for entry, such as New World arenaviruses and parvoviruses, should be systematically evaluated. mdpi.comnih.govnih.gov

Investigation into Ferroptosis-Independent Neuroprotective Mechanisms

This compound has demonstrated neuroprotective effects, particularly in the context of traumatic brain injury, by inhibiting ferroptosis. researchgate.netacs.org It is known to reduce the expression of TfR1 in neurons, thereby limiting iron uptake and subsequent iron-dependent cell death. researchgate.netfrontiersin.org However, the full extent of its neuroprotective capabilities may not be limited to its role in ferroptosis. Future investigations should explore potential ferroptosis-independent neuroprotective mechanisms. This could involve examining its influence on other cell death pathways, neuroinflammation, or its interaction with other neuro-regulatory systems. Understanding these additional mechanisms could broaden the potential therapeutic applications of this compound for a range of neurological disorders where iron dysregulation is a contributing, but not the sole, pathological factor. nih.gov

Interactive Data Table: Investigated Effects of this compound

CategoryFindingInvestigated SystemReference
Receptor Interaction Induces degradation of TfR1.In vitro / In vivo (rats) semanticscholar.org
Receptor Interaction Does not degrade TfR2 or HFE.In vitro (Hep3B, HeLa cells) nih.govplos.org
Transporter Interaction Inhibits DMT1-mediated iron uptake via internalization.In vitro nih.govsigmaaldrich.com
Regulatory Effect Increases hepatic hepcidin expression.In vivo (rats) / In vitro nih.govphysiology.org
Synergistic Effect Synergizes with BMP6 and IL-6 to enhance hepcidin expression.In vitro nih.govphysiology.org
Antiviral Activity Inhibits SARS-CoV-2 (Wuhan, Delta, Omicron) replication.In vitro (Vero cells) mdpi.comnih.gov
Neuroprotection Exerts neuroprotection against traumatic brain injury via suppressing ferroptosis.In vivo (mice) acs.org

Q & A

Q. What experimental methodologies are recommended to investigate Ferristatin II’s primary mechanism of action in iron regulation?

this compound primarily inhibits iron uptake by promoting Transferrin Receptor-1 (TfR1) degradation and inducing divalent metal transporter-1 (DMT1) internalization. To study this:

  • Use Western blotting with anti-TfR1 antibodies to quantify receptor degradation over time (e.g., 0–24 hours post-treatment) .
  • Perform flow cytometry or immunofluorescence to track DMT1 internalization, employing dynamin inhibitors (e.g., dynasore) to distinguish clathrin-dependent vs. -independent pathways .
  • Include actin or GAPDH as loading controls and validate results across multiple cell lines (e.g., HEK293, IPEC-J2) to ensure reproducibility .

Q. What in vivo models are suitable for studying this compound’s effects on systemic iron metabolism?

  • Mouse models : Administer this compound subcutaneously (e.g., 40 mg/kg twice daily) and monitor TfR1 degradation in tissues (liver, spleen) via Western blotting .
  • Measure serum iron levels and hepcidin expression (ELISA or qRT-PCR) to assess downstream effects on ferroportin regulation .
  • For neuroprotection studies, use traumatic brain injury (TBI) models and evaluate ferroptosis markers (e.g., lipid peroxidation via malondialdehyde assays) .

Q. How can researchers validate this compound’s specificity for TfR1 versus other iron-related proteins?

  • Compare wild-type and mutant TfR1 variants (e.g., Y20C/F23A, Δ3-28) in degradation assays to identify structural determinants of this compound sensitivity .
  • Use siRNA knockdown or CRISPR-Cas9 knockout of TfR1/DMT1 to confirm target specificity in iron uptake assays .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy in different cellular contexts?

  • Case example : Wild-type TfR1 degradation is more pronounced than mutant forms (Y20C/F23A, Δ3-28) . Resolve discrepancies by:
  • Replicating experiments under standardized iron conditions (e.g., ±transferrin).
  • Evaluating lipid raft involvement using nystatin (a lipid raft disruptor) to determine pathway dependency .
    • Statistical rigor : Apply two-way ANOVA with Bonferroni post-hoc tests for multi-variable comparisons (e.g., Dox+/− induction ±this compound) .

Q. What experimental strategies can elucidate this compound’s role in viral entry inhibition?

  • Virus-cell binding assays : Pre-treat cells with this compound and quantify viral attachment (e.g., SARS-CoV-2, PEDV) via plaque assays or qRT-PCR .
  • TfR1 modulation : Compare viral titers in TfR1-overexpressing vs. knockdown cells to confirm receptor dependency .
  • Dose-response profiling : Test this compound concentrations (e.g., 0–200 μM) to establish IC50 values for viral inhibition .

Q. How can researchers integrate this compound’s dual mechanisms (TfR1 degradation and hepcidin upregulation) into therapeutic strategies?

  • Combination studies : Co-administer this compound with hepcidin agonists/antagonists to dissect their additive/synergistic effects on iron homeostasis .
  • Transcriptomic profiling : Use RNA-seq to map this compound-induced changes in hepcidin regulatory pathways (e.g., BMP/SMAD signaling) .

Q. What methodologies resolve conflicting data on DMT1 internalization pathways induced by this compound?

  • Live-cell imaging : Track fluorescently tagged DMT1 in real-time to differentiate clathrin-mediated vs. lipid raft-dependent internalization .
  • Pharmacological inhibition : Combine this compound with dynasore (dynamin inhibitor) or methyl-β-cyclodextrin (lipid raft disruptor) to delineate pathways .

Methodological Best Practices

  • Controls : Include DMSO vehicle controls and untreated samples in all assays to account for non-specific effects .
  • Reproducibility : Validate findings in ≥3 biological replicates and across species (e.g., human vs. murine cell lines) .
  • Ethical reporting : Adhere to guidelines for in vivo studies (e.g., standardized dosing, humane endpoints) as per institutional review boards .

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